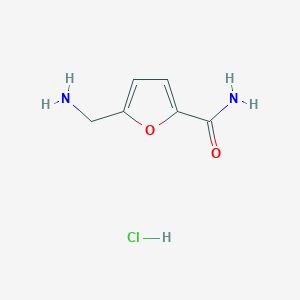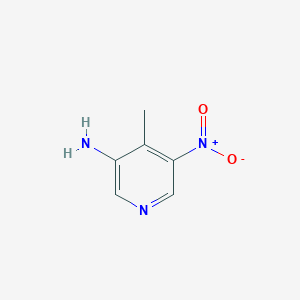
3-Amino-4-methyl-5-nitropyridine
概要
説明
“3-Amino-4-methyl-5-nitropyridine” is a chemical compound that is part of the nitropyridine family . Nitropyridines are a class of organic compounds containing a nitro group (-NO2) attached to a pyridine ring. They are used as building blocks in the synthesis of more complex organic compounds .
Synthesis Analysis
The synthesis of “this compound” and similar compounds involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . Another method involves the Schmidt reaction starting from 3-acetyl-5-nitropyridines . The synthesis can also involve the Hofmann reaction, which involves the rearrangement of an amide to an amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are an amino group (-NH2), a nitro group (-NO2), and a methyl group (-CH3) at the 3rd, 5th, and 4th positions respectively .
Chemical Reactions Analysis
“this compound” can undergo several types of chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . It can also undergo a nucleophilic aromatic substitution reaction (SNAr), which involves the substitution of one group on an aromatic ring with another group .
科学的研究の応用
Molecular and Crystal Structures
3-Amino-4-methyl-5-nitropyridine has been studied for its molecular and crystal structures, with research highlighting its stabilization by hydrogen bonds and layered arrangement in crystal form. These structures have been determined using Density Functional Theory (DFT) and compared with X-ray studies, providing insights into its molecular behavior (Bryndal et al., 2012).
Chemical Transformations
This compound undergoes various chemical transformations, such as oxidative amination and reactions with ammonia or alkylamines, leading to the formation of different nitropyridine derivatives (Bakke & Svensen, 2001). These transformations are crucial for creating new compounds with potential applications in various fields.
Microbial Transformation
The biotransformation of this compound by microbial species like Cunninghamella elegans has been explored, yielding products like hydroxylated and oxidized derivatives. This process is significant for understanding the metabolic pathways of complex organic compounds in microbial systems (Tully et al., 2012).
Vibrational Spectral Studies
Research has been conducted on the conformational stability and vibrational spectral studies of derivatives of this compound. These studies utilize infrared absorption and Raman spectroscopy combined with theoretical simulations, providing valuable data on molecular stability and bond strength (Balachandran et al., 2012).
Nonlinear Optical Properties
The compound has been used in the design of polar crystals for enhanced quadratic nonlinear optical properties. This involves combining mineral and organic structures to optimize optical polarizability and stability, making it significant in the field of materials science and photonics (Masse & Zyss, 1991).
Quantum Chemical Studies
Quantum chemical studies on this compound have been carried out to understand its energy, molecular structure, and electronic properties. These studies are essential for assessing the compound's reactivity and potential applications in fields like pharmaceuticals and materials science (Sivaprakash et al., 2019).
作用機序
The mechanism of action of “3-Amino-4-methyl-5-nitropyridine” in chemical reactions often involves the movement of electrons between the nitro group and other groups on the pyridine ring . In Suzuki–Miyaura cross-coupling reactions, for example, the reaction involves the transfer of a group from boron to palladium .
Safety and Hazards
将来の方向性
The future directions for “3-Amino-4-methyl-5-nitropyridine” research could involve further exploration of its reactivity in various chemical reactions, such as Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions . Additionally, its potential applications in the synthesis of more complex organic compounds could be explored .
特性
IUPAC Name |
4-methyl-5-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPHHCBKIOJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300046 | |
| Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-14-2 | |
| Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

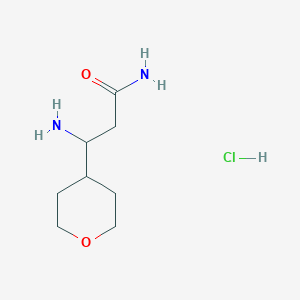
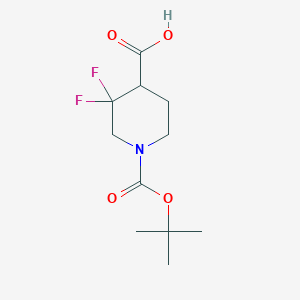
![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)
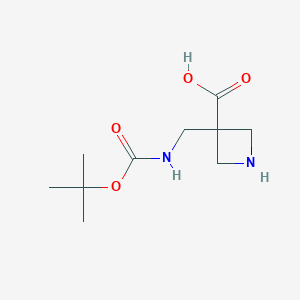
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)


![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)
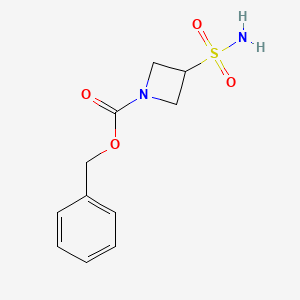
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)
